molecular formula C8H12O2 B1403303 Spiro[2.3]hexane-5-carboxylic acid methyl ester CAS No. 1383823-60-6

Spiro[2.3]hexane-5-carboxylic acid methyl ester

Cat. No.: B1403303
CAS No.: 1383823-60-6
M. Wt: 140.18 g/mol
InChI Key: KVSFZNZIDCRKBI-UHFFFAOYSA-N
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Description

Spiro[2.3]hexane-5-carboxylic acid methyl ester is a chemical compound with the molecular formula C8H12O2 . It is a colorless liquid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12O2/c1-10-7(9)6-4-8(5-6)2-3-8/h6H,2-5H2,1H3 . This code represents the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 140.18 . It is a colorless liquid .

Scientific Research Applications

Spiro Compounds in Heterocyclic Synthesis

Spiro[2.3]hexane-5-carboxylic acid methyl ester, as part of the spiro compounds family, has been instrumental in the synthesis of various heterocyclic compounds. The unique reactivity of these spiro compounds allows for mild reaction conditions, facilitating the generation of diverse heterocyclic structures. This has been particularly evident in the creation of spiro derivatives such as spiropyridines, spiropyrroles, and spiropyrans, among others. The spiro scaffold's versatility makes it a valuable building block in heterocyclic synthesis, contributing to advancements in dye and pharmaceutical compound development (Gomaa & Ali, 2020).

Spiro Compounds in Fluorescence-Based Applications

The structural dynamics of spiro compounds, including their transformation under various stimuli, have been harnessed in fluorescence resonance energy transfer (FRET) applications. Spiropyrans and spirooxazines, for example, exhibit reversible transformations between their closed and open forms, accompanied by significant color changes. This property has been utilized in developing novel materials for sensing, probing, and optical applications, demonstrating the potential of spiro compounds in creating responsive and multifunctional systems (Xia, Xie, & Zou, 2017).

Antioxidant Activity of Spiro Derivatives

Recent studies have highlighted the significant antioxidant activities of spiro compounds, underscoring their relevance in medicinal chemistry. These activities are crucial given the role of oxidative stress in various diseases. Spiro derivatives have shown promise in various antioxidant assays, indicating their potential as therapeutic agents against oxidative stress-related conditions (Acosta-Quiroga et al., 2021).

Spirocyclic Scaffolds in Drug Discovery

The inherent three-dimensionality of spiro scaffolds has made them increasingly popular in drug discovery, offering structural novelty and potential therapeutic benefits. With advancements in synthetic methods, these scaffolds have been explored for their versatility in medicinal chemistry, suggesting a promising avenue for novel drug development (Zheng, Tice, & Singh, 2014).

Properties

IUPAC Name

methyl spiro[2.3]hexane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c1-10-7(9)6-4-8(5-6)2-3-8/h6H,2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVSFZNZIDCRKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2(C1)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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